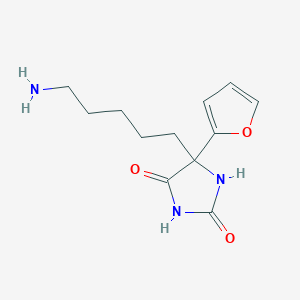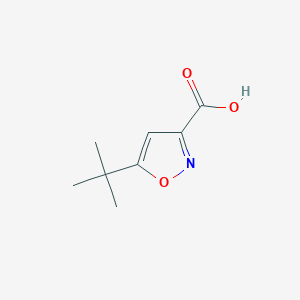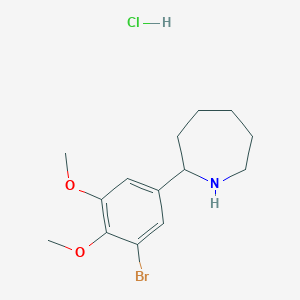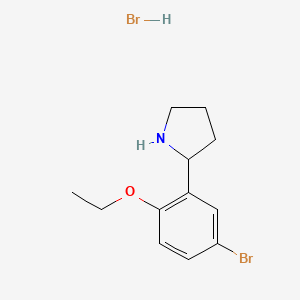
4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazoles are heterocyclic compounds that have been extensively studied due to their potential pharmacological properties. The papers provided discuss various synthetic approaches and structural analyses of pyrazole derivatives, which can be related to the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. Paper describes a copper-catalyzed cyclization of an oxime ester, which serves as an enamine precursor, to access 2-aminonicotinonitriles and pyrazolines. This method demonstrates the versatility of cyclization reactions in creating pyrazole derivatives. Similarly, paper reports the preparation of 3-amino-4,5-dihydro-1H-pyrazoles and related compounds, where the structures were mainly determined by 13C NMR spectroscopy. Although the specific synthesis of "this compound" is not detailed, these papers provide insight into the synthetic strategies that could be applied to its production.
Molecular Structure Analysis
The structural analysis of pyrazole derivatives is crucial for understanding their chemical behavior and potential biological activity. Paper discusses the crystal structure of a pyrazole derivative determined by single-crystal X-ray diffraction, highlighting the importance of molecular geometry and intermolecular interactions. While the compound studied in paper is not the exact compound of interest, the techniques and findings are relevant for analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which are influenced by their functional groups and molecular structure. Paper explores the cyclocondensation of N-aryl-3-oxobutanethioamides with 5-amino-3-R-4-R1-pyrazoles, leading to pyrazolo[1,5-a]pyrimidine derivatives. The reaction outcome depends on the nucleophilicity of the starting materials and the presence of a proton donor solvent. This study provides a glimpse into the reactivity of pyrazole compounds, which could be extrapolated to the chemical reactions of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are determined by their molecular structure. While the papers provided do not specifically address the properties of "this compound", they do offer a foundation for predicting its behavior. For instance, the intermolecular hydrogen bonding interactions described in paper could suggest similar properties for the compound , such as solubility and melting point. Additionally, the inhibitory activities on various enzymes reported in paper could indicate potential biological applications of the compound.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one oxalate and related compounds are primarily involved in chemical synthesis, creating a range of heterocyclic compounds. The compound undergoes cyclocondensation with dicarbonyl compounds, leading to derivatives like ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which further transform into their 1-unsubstituted analogs (Lebedˈ et al., 2012). Similarly, condensation reactions involving 4-aminoantipyrine lead to various compounds, including pyridones and pyrazolo[2,3-a]pyrimidines, highlighting the compound's versatility in synthesizing diverse heterocyclic structures (Farag et al., 2004).
Catalysis and Eco-Friendly Synthesis
The compound and its derivatives find applications in catalysis, promoting eco-friendly synthesis methods. For instance, nano α-Al2O3 supported ammonium dihydrogen phosphate catalyzes the formation of 2-amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyrans and 6-amino-5-cyano-4-aryl-1,4-dihydropyrano[2,3-c]pyrazoles, demonstrating an efficient, green approach to synthesizing these compounds (Maleki & Ashrafi, 2014). Furthermore, a multicomponent one-pot synthesis utilizing urea as a novel organo-catalyst at room temperature showcases the compound's role in facilitating mild, environmentally benign reactions (Brahmachari & Banerjee, 2014).
Pharmaceutical and Biological Applications
In the pharmaceutical domain, derivatives of this compound are significant. They have been explored for their anti-cancer potential, with some pyrazolone derivatives showing promising results against human tumor breast cancer cell lines (Ghorab et al., 2014). The ability of these compounds to serve as antimicrobial agents has also been noted, further extending their applicability in medical and pharmaceutical research (Hafez et al., 2016).
Wirkmechanismus
Target of Action
Related compounds such as 4-(2-aminoethyl)benzenesulfonyl fluoride (aebsf) have been found to inhibit nadph oxidase . NADPH oxidase is a membrane-associated enzyme complex that plays a crucial role in the immune response by producing reactive oxygen species .
Mode of Action
Aebsf, a related compound, has been found to prevent the activation of nadph oxidase in both intact stimulated macrophages and in cell-free systems . It is suggested that AEBSF interferes with the binding of cytosolic components to the membrane-associated enzyme complex, thereby inhibiting its activation .
Biochemical Pathways
The inhibition of nadph oxidase by related compounds can affect the production of reactive oxygen species, which are involved in various cellular processes, including cell signaling, apoptosis, and immune response .
Result of Action
The inhibition of nadph oxidase by related compounds can potentially reduce the production of reactive oxygen species, which may have various effects on cellular processes .
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-5-cyclopropyl-1,2-dihydropyrazol-3-one;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.C2H2O4/c9-4-3-6-7(5-1-2-5)10-11-8(6)12;3-1(4)2(5)6/h5H,1-4,9H2,(H2,10,11,12);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUOZYDUQGFTFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NN2)CCN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)
![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)
![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)


![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)







